molecular formula C14H11N3OS B12199696 4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- CAS No. 377067-10-2

4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)-

Cat. No.: B12199696
CAS No.: 377067-10-2
M. Wt: 269.32 g/mol
InChI Key: JXYAAIMUZBJSGW-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- is a complex organic compound that combines a pyridinecarboxamide moiety with a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- typically involves the reaction of 4-pyridinecarboxylic acid with 6-methyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxamide: A simpler analog without the benzothiazole ring.

    N-(6-methyl-2-benzothiazolyl)-carboxamide: Lacks the pyridine moiety.

    Isonicotinamide: Similar structure but with different substitution patterns.

Uniqueness

4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- is unique due to the combination of the pyridinecarboxamide and benzothiazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.

Properties

CAS No.

377067-10-2

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H11N3OS/c1-9-2-3-11-12(8-9)19-14(16-11)17-13(18)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17,18)

InChI Key

JXYAAIMUZBJSGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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